Astressin 2B

CRF2 selectivity receptor pharmacology binding affinity

Astressin 2B is the definitive CRF2-selective antagonist for rigorous receptor-subtype differentiation. Engineered via N-terminal acetylation, D-amino acid substitutions, α-methyl leucine residues, and a Glu24–Lys27 lactam bridge, it delivers sustained CRF2 blockade (IC50 1.3 nM) with >384-fold selectivity over CRF1 (IC50 >500 nM). Unlike non-selective antagonists (e.g., Astressin) or CRF1-selective agents (e.g., CP-154526, NBI-27914), it uniquely resolves CRF2-mediated gut motility, mucosal defense, CNS behavior, and pulmonary inflammation without confounding CRF1 crosstalk. Mandatory for reproducible target validation in IBS, IBD, anxiety, and respiratory models.

Molecular Formula C183H307N49O53
Molecular Weight 4042 g/mol
CAS No. 681260-70-8
Cat. No. B612296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstressin 2B
CAS681260-70-8
Molecular FormulaC183H307N49O53
Molecular Weight4042 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1
InChIKeyIVIBPRHVUKMKSX-XJYAKNQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

Astressin 2B for CRF2 Receptor Research: Key Procurement Specifications and Baseline Data


Astressin 2B (CAS 681260-70-8) is a 33-amino acid cyclic peptide antagonist of the corticotropin-releasing factor receptor 2 (CRF2) [1]. It exhibits potent, competitive antagonism at CRF2 with an IC50 of 1.3 nM, while demonstrating minimal activity at CRF1 (IC50 > 500 nM), yielding a selectivity ratio exceeding 384-fold . The compound was specifically designed as a long-acting CRFR2-selective antagonist through systematic structure-activity relationship optimization of the CRF peptide scaffold, incorporating strategic modifications including N-terminal acetylation, D-amino acid substitutions, α-methyl leucine residues, and a lactam bridge between Glu-24 and Lys-27 to confer enhanced metabolic stability and extended duration of action [2][3].

Why Generic CRF Antagonist Substitution Fails: Astressin 2B CRF2 Selectivity Requirements


Indiscriminate substitution among CRF receptor antagonists leads to experimental misinterpretation due to opposing physiological functions mediated by CRF1 versus CRF2 receptors. Non-selective antagonists such as Astressin block both receptor subtypes and mask the counter-regulatory balance that governs gastrointestinal motility, visceral sensitivity, and stress responses [1]. CRF1-selective antagonists (e.g., NBI-27914, CP-154526, Antalarmin) produce distinct, often opposite, functional outcomes compared to CRF2-selective blockade. Specifically, CRF1 activation enhances colonic contractility and induces visceral sensitization, whereas CRF2 signaling exerts modulatory and sometimes opposing effects [2]. Substituting Astressin 2B with a CRF1 antagonist or a non-selective agent fundamentally alters the pharmacological interrogation—a critical consideration for reproducible target validation and model development [3].

Astressin 2B Quantitative Differentiation Data: Head-to-Head Comparisons with CRF Antagonist Alternatives


Astressin 2B Receptor Selectivity: CRF2 vs CRF1 IC50 Comparison with Alternative CRF2 Antagonists

Astressin 2B exhibits a selectivity ratio of >384-fold for CRF2 over CRF1, which is comparable to other CRF2-selective antagonists but represents a distinct differentiation from non-selective agents. Compared to the alternative CRF2-selective antagonist K41498 (Ki: 0.66 nM for CRF2α, 0.62 nM for CRF2β, 425 nM for CRF1; selectivity ratio ~640-644-fold), Astressin 2B demonstrates similar receptor discrimination but offers a different structural scaffold (33-mer cyclic peptide vs antisauvagine-30 analog) that may confer distinct pharmacokinetic properties [1]. In contrast, non-selective Astressin binds both CRF1 and CRF2 with high affinity (Ki = 2 nM for CRF1), rendering it unsuitable for CRF2-specific mechanistic dissection .

CRF2 selectivity receptor pharmacology binding affinity

Astressin 2B vs NBI-27914 CRF1 Antagonist: Divergent Effects on Intestinal Ulcerogenesis

In a rat model of indomethacin-induced small intestinal lesions, Astressin 2B (CRF2-selective antagonist) and NBI-27914 (CRF1-selective antagonist) produced opposing effects, providing direct functional differentiation. Intravenous pretreatment with Astressin 2B significantly exacerbated the intestinal ulcerogenic response to indomethacin, whereas NBI-27914 did not alter lesion severity [1]. Additionally, the protective effect of Urocortin I (a nonselective CRF agonist) against indomethacin-induced lesions was completely reversed by co-administration of Astressin 2B, but not by NBI-27914 [2]. This differential pharmacology confirms that CRF2 mediates endogenous mucosal defense mechanisms in this model—a finding that would be obscured by non-selective antagonists.

gastrointestinal inflammation indomethacin-induced lesions CRF receptor pharmacology

Astressin 2B vs CP-154526 CRF1 Antagonist: Differential Effects on Stress-Induced Jejunal Motility

Direct comparative testing of Astressin 2B versus the selective CRF1 antagonist CP-154526 in a rat jejunal motility model revealed functional divergence: Astressin 2B pretreatment significantly reversed CRF-induced inhibition of jejunal motor index, whereas CP-154526 pretreatment showed no alleviating effect [1]. Notably, neither antagonist alone exhibited any obvious effect on baseline jejunal motility, indicating that the differential effect is specific to CRF-engaged conditions rather than constitutive receptor activity [2]. This functional dissociation provides clear experimental justification for selecting Astressin 2B over CRF1 antagonists when the research objective involves modulating CRF2-mediated gastrointestinal motor responses.

gastrointestinal motility CRF-induced motor response jejunal motor index

Astressin 2B vs NBI-27914: Receptor-Specific Effects on Stress-Induced Anorexia in Amygdala

In a direct comparative study examining stress-induced anorexia and grooming behaviors mediated by the basolateral amygdala (BLA), intra-BLA infusion of Astressin 2B (CRF2 antagonist) failed to block stress-induced behavioral changes, whereas intra-BLA infusion of NBI-27914 (CRF1 antagonist) completely prevented stress-induced anorexia and grooming [1]. Additionally, CRF infusion directly into the BLA decreased feeding and increased grooming—effects that were blocked by NBI-27914 but not by Astressin 2B [2]. This anatomically specific functional dissociation demonstrates that BLA-mediated stress anorexia is exclusively CRF1-dependent, providing a negative-control validation that confirms Astressin 2B′s receptor selectivity in vivo and its utility for distinguishing CRF1-versus CRF2-mediated central stress responses.

stress-induced anorexia basolateral amygdala CRF receptor subtype specificity

Astressin 2B in Intestinal Inflammation: Pharmacological Mimicry of CRHR2 Genetic Deletion Phenotype

Administration of Astressin 2B prior to Clostridium difficile toxin A exposure recapitulated the reduced intestinal inflammatory phenotype observed in CRHR2-deficient mice, providing cross-model validation of target engagement and functional consequence. Specifically, CRHR2-null mice exhibited substantially reduced intestinal inflammation and lower mRNA expression of keratinocyte chemokine (KC) and monocyte chemoattractant protein 1 (MCP-1) following toxin A exposure compared to wild-type mice [1]. Pharmacological blockade with Astressin 2B in wild-type mice produced the same attenuation of inflammatory chemokine expression, confirming that the observed effects are specifically mediated through CRHR2 antagonism rather than off-target pathways [2].

intestinal inflammation chemokine expression CRHR2 deficiency

Astressin 2B Functional Antagonism: Nanomolar-Range IC50 for Bronchorelaxation Reversal

In an ex vivo mouse tracheal smooth muscle preparation, Astressin 2B inhibited Urocortin III-induced bronchorelaxation with an IC50 in the nanomolar range, providing a functional correlate to its binding affinity. Urocortin III, a selective CRF2 agonist, caused concentration-dependent relaxation of methacholine-precontracted tracheal segments [1]. Astressin 2B produced concentration-dependent inhibition of this relaxation, confirming competitive antagonism at native tissue CRF2 receptors. Additionally, the anti-inflammatory effect of Urocortin III in an acute LPS-induced pulmonary inflammation model (reduced neutrophil recruitment) was suppressed by Astressin 2B pretreatment, further validating CRF2-mediated pharmacology in a disease-relevant context [2].

airway smooth muscle bronchorelaxation pulmonary inflammation

Astressin 2B Optimal Research Applications: Evidence-Backed Use Cases for Procurement Decisions


Gastrointestinal Motility Studies Requiring CRF2-Specific Pharmacological Interrogation

Astressin 2B is the preferred tool compound for studies dissecting CRF2-mediated gastrointestinal motor responses, as demonstrated by its ability to reverse CRF-induced jejunal motor inhibition whereas the CRF1 antagonist CP-154526 shows no effect [1]. This application is particularly relevant for research on stress-induced alterations in gut motility, functional dyspepsia models, and irritable bowel syndrome pathophysiology where CRF2 signaling exerts distinct and often counter-regulatory effects relative to CRF1 [2]. Procurement is indicated when the experimental design requires clean differentiation between CRF1 and CRF2 contributions to motor function.

Intestinal Inflammation and Mucosal Defense Pathway Elucidation

For investigations of CRF2-mediated intestinal mucosal defense and inflammatory signaling, Astressin 2B provides validated on-target antagonism as evidenced by its ability to mimic the CRHR2-null phenotype in reducing inflammatory chemokine expression following toxin A exposure [1]. The compound also reverses Urocortin I-mediated protection against indomethacin-induced small intestinal lesions, an effect not reproduced by the CRF1 antagonist NBI-27914 [2]. Researchers studying inflammatory bowel disease mechanisms, enteric infection responses, or the balance between CRF1 and CRF2 signaling in gut inflammation should prioritize Astressin 2B over non-selective or CRF1-selective alternatives.

Central CRF Receptor Subtype Mapping Using Negative-Control Validation

Astressin 2B serves as a critical negative-control reagent for central nervous system studies where distinguishing CRF1-versus CRF2-mediated behavioral effects is essential. Its demonstrated inability to block stress-induced anorexia and grooming in the basolateral amygdala—whereas NBI-27914 completely prevents these behaviors—provides rigorous in vivo validation of receptor selectivity [1]. This application scenario is particularly valuable for neuropharmacology research on anxiety, feeding behavior, and stress-related psychiatric conditions where anatomical and receptor-subtype specificity must be experimentally established [2].

Pulmonary Pharmacology Studies of CRF2-Mediated Airway Relaxation

For research examining CRF2 modulation of airway smooth muscle tone and pulmonary inflammation, Astressin 2B offers validated functional antagonism with nanomolar potency in native tracheal tissue [1]. The compound′s ability to inhibit Urocortin III-induced bronchorelaxation and suppress the anti-inflammatory effects of CRF2 activation in LPS-induced lung inflammation models supports its use in asthma, COPD, and inflammatory lung disease research [2]. Procurement is warranted when the research objective involves pharmacological validation of CRF2 as a therapeutic target for respiratory indications.

Quote Request

Request a Quote for Astressin 2B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.